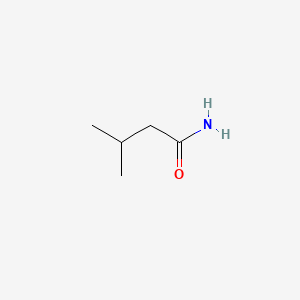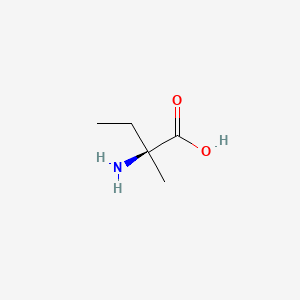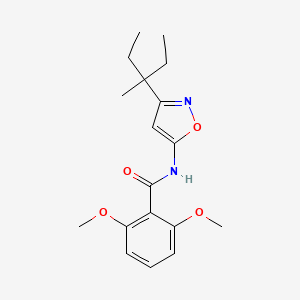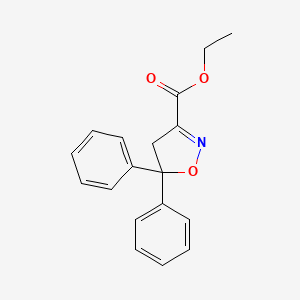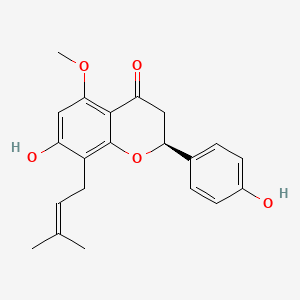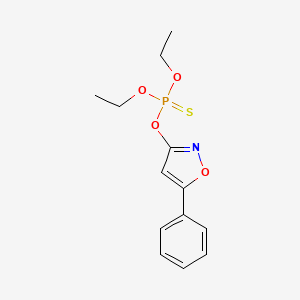
Ivaltinostat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Izencitinib is a novel, orally administered compound that acts as a pan-Janus kinase inhibitor. It binds with high affinity to all three subtypes of Janus kinase: Janus kinase 1, Janus kinase 2, and Janus kinase 3. This compound was developed to be gut-selective, meaning it has minimal absorption into the rest of the body, allowing it to target inflammatory bowel disease with reduced side effects compared to other similar drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of izencitinib involves multiple steps, including the formation of the naphthyridine ring and the incorporation of the pyrazole moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of izencitinib follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Izencitinib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and pharmacological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic and electrophilic substitution reactions are facilitated by reagents like halides and amines.
Major Products: The major products formed from these reactions include various metabolites that are excreted primarily through feces. Notably, metabolites M18 and M9 have been identified, which involve oxidation and rearrangement, and a one-carbon addition, respectively .
Scientific Research Applications
Izencitinib has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study Janus kinase inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and inflammatory processes.
Medicine: Primarily developed for the treatment of inflammatory bowel disease, including Crohn’s disease and ulcerative colitis. .
Industry: Potential applications in the pharmaceutical industry for the development of new gut-selective therapies.
Mechanism of Action
Izencitinib exerts its effects by inhibiting the activity of Janus kinase enzymes. By binding to Janus kinase 1, Janus kinase 2, and Janus kinase 3, it prevents the phosphorylation and activation of signal transducers and activators of transcription (STAT) proteins. This inhibition disrupts the signaling pathways involved in inflammatory responses, thereby reducing inflammation in the gastrointestinal tract .
Comparison with Similar Compounds
Izencitinib is unique due to its gut-selective properties, which minimize systemic exposure and reduce the risk of side effects. Similar compounds include:
Tofacitinib: Another Janus kinase inhibitor but with broader systemic effects.
Delgocitinib: A Janus kinase inhibitor used for dermatological conditions.
Baricitinib: Primarily used for rheumatoid arthritis, with systemic activity.
Izencitinib stands out for its targeted action in the gut, making it a promising candidate for treating inflammatory bowel diseases with fewer systemic side effects .
Properties
CAS No. |
2051918-33-1 |
|---|---|
Molecular Formula |
C22H26N8 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-[(1R,5S)-3-[[7-[(5-methyl-1H-pyrazol-3-yl)amino]-1,6-naphthyridin-5-yl]amino]-8-azabicyclo[3.2.1]octan-8-yl]propanenitrile |
InChI |
InChI=1S/C22H26N8/c1-14-10-21(29-28-14)26-20-13-19-18(4-2-8-24-19)22(27-20)25-15-11-16-5-6-17(12-15)30(16)9-3-7-23/h2,4,8,10,13,15-17H,3,5-6,9,11-12H2,1H3,(H3,25,26,27,28,29)/t15?,16-,17+ |
InChI Key |
DADAEARVGOQWHV-ALOPSCKCSA-N |
SMILES |
CN(C)CCCNC(=O)C(=CCCCCC(=O)NO)COC1=CC=CC2=CC=CC=C21 |
Isomeric SMILES |
CC1=CC(=NN1)NC2=NC(=C3C=CC=NC3=C2)NC4C[C@H]5CC[C@@H](C4)N5CCC#N |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=C3C=CC=NC3=C2)NC4CC5CCC(C4)N5CCC#N |
Appearance |
Solid powder |
Key on ui other cas no. |
936221-33-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CG200745 N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalene-1-loxy)methyl)oct-2-enediamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


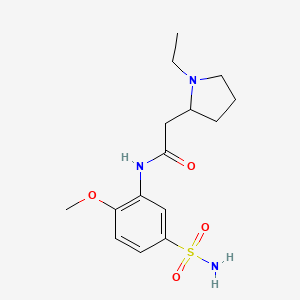
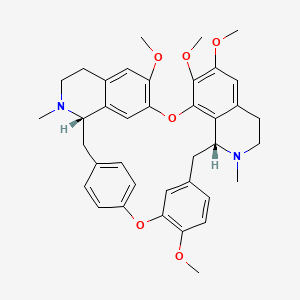
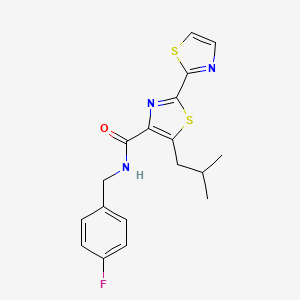
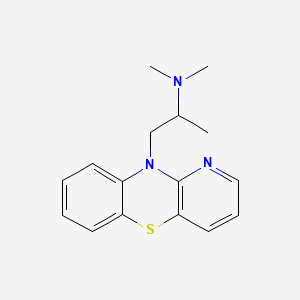
![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)

